(Z)-N-(3,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(3,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the chromene derivative with p-toluenesulfonyl hydrazide in the presence of a suitable catalyst, such as acetic acid or a base like pyridine.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 3,4-dimethoxyaniline, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the tosylhydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.
Antioxidant Activity: May exhibit antioxidant properties, protecting cells from oxidative stress.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and anti-inflammatory drugs.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-N-(3,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to changes in gene expression, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3,4-dimethoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(3,4-dimethoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide
Uniqueness
- Tosylhydrazone Group : The presence of the tosylhydrazone group in (Z)-N-(3,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide provides unique reactivity and potential biological activity compared to other hydrazone derivatives.
- Methoxy Substituents : The 3,4-dimethoxyphenyl group may confer additional stability and specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
(2Z)-N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-8-11-19(12-9-16)35(30,31)28-27-25-20(14-17-6-4-5-7-21(17)34-25)24(29)26-18-10-13-22(32-2)23(15-18)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGICJUMBVEUHG-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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